2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Catalog No.
S3052637
CAS No.
923195-00-0
M.F
C16H20N4O3S
M. Wt
348.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1...

CAS Number

923195-00-0

Product Name

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.42

InChI

InChI=1S/C16H20N4O3S/c1-2-17-14(22)9-20-13(10-21)8-18-16(20)24-11-15(23)19-12-6-4-3-5-7-12/h3-8,21H,2,9-11H2,1H3,(H,17,22)(H,19,23)

InChI Key

IWEYQJIFPUQQPA-UHFFFAOYSA-N

SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO

solubility

not available

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule characterized by its intricate structure, which includes an imidazole ring, a phenylacetamide moiety, and a sulfanyl group. The molecular formula is C17H19N4O3SC_{17}H_{19}N_{4}O_{3}S with a molecular weight of 416.42 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic or veterinary applications.

  • No data is available on the safety profile of this compound.
  • However, as a general precaution, any new molecule should be handled with care, assuming potential toxicity until proper testing is conducted [].

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities, including enzyme inhibition or receptor binding.
  • Evaluation of cytotoxicity and other safety parameters.
Typical for imidazole derivatives and amides. Potential reactions include:

  • Nucleophilic substitutions: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Redox reactions: The hydroxymethyl group can be oxidized to form a carbonyl compound, while the imidazole ring may engage in redox chemistry depending on the substituents present.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, imidazole derivatives are known for their roles as antifungal agents and potential anticancer drugs. The presence of the ethylcarbamoyl group suggests possible interactions with biological targets, potentially influencing enzyme activity or receptor binding .

The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide can involve several steps:

  • Formation of the imidazole ring: Starting from appropriate precursors, an imidazole ring can be synthesized through cyclization reactions.
  • Introduction of the hydroxymethyl group: This can be achieved via a hydroxymethylation reaction using formaldehyde in the presence of a catalyst.
  • Sulfanylation: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols.
  • Amide formation: Finally, the phenylacetamide moiety can be formed by reacting an amine with an acyl chloride or carboxylic acid derivative.

These steps may vary based on specific conditions and reagents used .

This compound's potential applications lie primarily in medicinal chemistry and pharmacology due to its structural features that suggest bioactivity. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those involving imidazole-based mechanisms such as antifungal and anticancer therapies.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes of interaction with target proteins.
  • In vitro assays: To evaluate the biological effects on cell lines or enzyme activity.
  • In vivo studies: To assess pharmacokinetics and pharmacodynamics in animal models.

These studies would provide insights into the efficacy and safety profile of this compound .

Several compounds share structural similarities with 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide, including:

Compound NameStructure FeaturesBiological Activity
NilotinibImidazole derivative with trifluoromethyl groupsAntitumor agent
ImazethapyrPyridine-derived herbicideHerbicidal activity
MefluididePlant growth regulatorSuppresses vegetative growth

Uniqueness

The uniqueness of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide lies in its specific combination of functional groups that may provide distinct biological activities not observed in these other compounds. Its potential for diverse interactions makes it a candidate for further exploration in drug development .

XLogP3

0.7

Dates

Last modified: 08-18-2023

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